![molecular formula C19H12F3NO3S2 B606855 4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid CAS No. 1073612-91-5](/img/structure/B606855.png)
4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as CY-09, is a selective and direct NLRP3 inflammasome inhibitor . It directly targets the NLRP3 itself .
Synthesis Analysis
The synthesis of similar compounds has been studied . For instance, the effects of 81 compounds of 29 different structural scaffolds on FtsZ assembly in vitro were examined using a sedimentation assay .Molecular Structure Analysis
The molecular formula of this compound is C19H12F3NO3S2 . It has a molecular weight of 423.4 g/mol . The InChI code and Canonical SMILES are also available .Physical And Chemical Properties Analysis
The compound has a molecular weight of 423.4 g/mol . It has a XLogP3-AA of 4.9, indicating its lipophilicity . It has one hydrogen bond donor and eight hydrogen bond acceptors . The topological polar surface area is 115 Ų .科学的研究の応用
Alzheimer’s Disease Treatment
CY-09 has been shown to inhibit NLRP3 inflammasome activation, which is closely related to the reduction of cerebral glucose metabolism in Alzheimer’s disease . By increasing the expression and distribution of glucose transporters and enzymes and attenuating insulin resistance, CY-09 may help restore cerebral glucose metabolism in Alzheimer’s disease patients .
2. Obesity and Non-Alcoholic Fatty Liver Disease (NAFLD) Treatment Research has suggested that a surgery imitating Endoscopic Sleeve Gastroplasty (ESG) combined with CY-09 can be more effective for the treatment of obesity and NAFLD . The combination therapy resulted in significantly lower body weight, improved insulin resistance, and alleviated hepatic steatosis .
Inflammation Control
CY-09 is a selective inhibitor of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome . The NLRP3 inflammasome is a part of the immune system that contributes to the process of inflammation. By inhibiting this inflammasome, CY-09 can help control inflammation, which is beneficial in various diseases where inflammation plays a key role.
Diabetes Management
The ability of CY-09 to improve insulin resistance suggests potential applications in the management of diabetes, a condition characterized by insulin resistance.
Neurological Diseases
Given its role in restoring cerebral glucose metabolism , CY-09 may have potential applications in the treatment of various neurological diseases where cerebral glucose metabolism is impaired.
作用機序
Target of Action
CY-09 primarily targets the NLRP3 (NOD-, LRR-, and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a crucial component of the innate immune system, responsible for detecting pathogenic microorganisms and stress signals. Upon activation, it triggers the assembly of a multiprotein complex that leads to the activation of caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 .
Mode of Action
CY-09 directly binds to the Walker A motif in the NACHT domain of NLRP3, impairing its ATP binding and inhibiting its ATPase activity. This inhibition prevents the assembly and activation of the NLRP3 inflammasome, thereby blocking the downstream inflammatory responses . By targeting this specific domain, CY-09 effectively disrupts the inflammasome’s ability to respond to activating signals.
Biochemical Pathways
The inhibition of NLRP3 by CY-09 affects several biochemical pathways. Primarily, it prevents the activation of caspase-1, which is essential for the maturation and secretion of IL-1β and IL-18. This blockade reduces the inflammatory response and pyroptosis, a form of programmed cell death associated with inflammation . Consequently, the pathways involved in chronic inflammatory diseases, such as gout, type 2 diabetes, and neurodegenerative diseases, are modulated.
Pharmacokinetics
The pharmacokinetic profile of CY-09 includes its absorption, distribution, metabolism, and excretion (ADME) properties. CY-09 is designed to be bioavailable and stable, ensuring effective systemic distribution. Its metabolism involves hepatic pathways, and it is excreted primarily through renal routes. The compound’s stability and bioavailability are crucial for its therapeutic efficacy, allowing it to reach and maintain effective concentrations at the target site .
Result of Action
At the molecular level, CY-09’s inhibition of NLRP3 leads to a decrease in the production of pro-inflammatory cytokines IL-1β and IL-18. This reduction translates to diminished inflammatory responses and protection against cell death via pyroptosis. At the cellular level, this results in reduced inflammation and tissue damage, providing therapeutic benefits in conditions characterized by excessive inflammation .
Action Environment
The efficacy and stability of CY-09 can be influenced by various environmental factors, including pH, temperature, and the presence of other biomolecules. For instance, the compound’s stability might be compromised in highly acidic or basic environments. Additionally, the presence of other drugs or metabolic products can affect its bioavailability and interaction with NLRP3. Therefore, understanding these environmental factors is essential for optimizing the therapeutic use of CY-09 .
: Frontiers in Immunology : Frontiers in Immunology : MedChemExpress : Springer
将来の方向性
特性
IUPAC Name |
4-[[4-oxo-2-sulfanylidene-3-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3NO3S2/c20-19(21,22)14-3-1-2-12(8-14)10-23-16(24)15(28-18(23)27)9-11-4-6-13(7-5-11)17(25)26/h1-9H,10H2,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTINRHPPGAPLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid | |
Q & A
Q1: What is the primary molecular target of CY-09?
A1: CY-09 directly targets the NLRP3 inflammasome, specifically the ATP-binding motif of the NLRP3 NACHT domain. []
Q2: How does CY-09 affect NLRP3 inflammasome activity?
A2: CY-09 inhibits NLRP3 ATPase activity, which disrupts the assembly and activation of the NLRP3 inflammasome. This, in turn, prevents the downstream production and release of pro-inflammatory cytokines like IL-1β and IL-18. [, , ]
Q3: What are the downstream effects of CY-09's interaction with NLRP3?
A3: By inhibiting NLRP3 inflammasome activation, CY-09 reduces inflammatory responses in various models. This includes mitigating neuroinflammation, alleviating pain, and protecting against organ damage in conditions like diabetic nephropathy and acute liver injury. [, , , ]
Q4: What is the molecular formula and weight of CY-09?
A4: While this information is not explicitly stated in the provided research, it can be calculated from the chemical name and structure. The molecular formula of CY-09 is C19H12F3NO3S2, and its molecular weight is 423.43 g/mol.
Q5: What in vitro models have been used to study CY-09's effects?
A7: CY-09 has been investigated in various in vitro models, including peritoneal macrophages stimulated with Shiga toxin [], albumin-treated renal tubular epithelial HK-2 cells [], and LPS-primed and nigericin-stimulated BMDMs. [] These studies demonstrate CY-09's efficacy in inhibiting NLRP3 inflammasome activation and its downstream consequences.
Q6: Has CY-09 been tested in animal models? What are the key findings?
A6: Yes, CY-09 has shown promising results in several animal models:
- Hemolytic Uremic Syndrome: CY-09 improved biochemical indicators, reduced renal injury, and increased survival rates in a mouse model of Shiga toxin-induced HUS. []
- Diabetic Nephropathy: CY-09 attenuated inflammation, oxidative stress, apoptosis, and fibrosis in the kidneys of db/db mice, highlighting its potential in treating DN. []
- Acute Liver Injury: CY-09 effectively suppressed NLRP3 inflammasome activation in Kupffer cells and mitigated liver injury in a mouse model of thioacetamide-induced liver injury aggravated by hyperglycemia. [, ]
- Ischemic Stroke: In a mouse model of diabetes, CY-09 alleviated cardiac dysfunction following ischemic stroke, suggesting a potential therapeutic role for stroke complications in diabetic patients. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

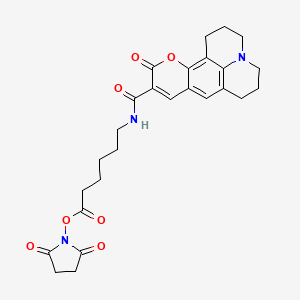
![N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B606776.png)
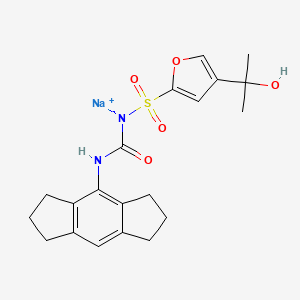
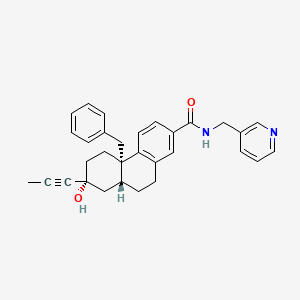


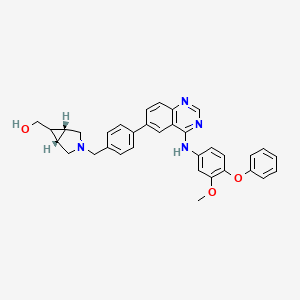
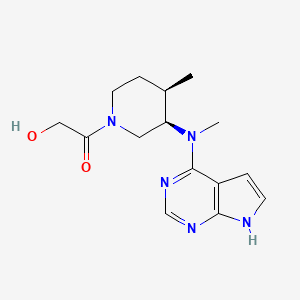
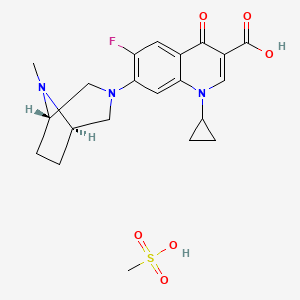


![[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydropyran-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]tetrahydropyran-2-yl]methyl acetate](/img/structure/B606790.png)
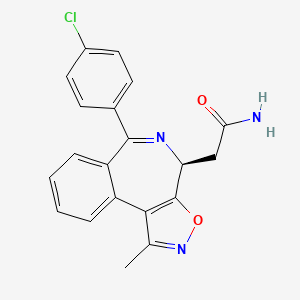
![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B606796.png)